N-(4-chlorophenyl)-4-phenylbenzenesulfonamide
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Overview
Description
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and a 4-chlorophenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-phenylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The phenyl rings in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually conducted in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reactions are typically carried out in an inert atmosphere to prevent oxidation.
Major Products Formed
Substitution Reactions: The major products formed are substituted sulfonamides, where the sulfonamide group is replaced by other functional groups.
Oxidation Reactions: The major products formed are oxidized derivatives, such as quinones or other oxidized phenyl derivatives.
Reduction Reactions: The major products formed are reduced derivatives, such as amines or other reduced phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions, such as nucleophilic substitution and oxidation reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties. It is also used as a probe to study the interactions between sulfonamides and biological targets.
Medicine: The compound has potential applications in the development of new drugs, particularly in the treatment of bacterial and fungal infections. It is also being investigated for its potential use in cancer therapy.
Industry: The compound is used in the production of various industrial chemicals, including dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of other sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-phenylbenzenesulfonamide involves the inhibition of enzymes that are essential for the survival and growth of microorganisms. The sulfonamide group in the compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA for binding to the enzyme, the compound inhibits the synthesis of folic acid, an essential nutrient for microorganisms. This leads to the inhibition of microbial growth and ultimately, cell death.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-4-phenylbenzenesulfonamide: This compound has a bromine atom instead of a chlorine atom in the phenyl ring. It has similar biological activities but may have different reactivity and selectivity in chemical reactions.
N-(4-methylphenyl)-4-phenylbenzenesulfonamide: This compound has a methyl group instead of a chlorine atom in the phenyl ring. It has similar biological activities but may have different physical properties, such as solubility and melting point.
N-(4-nitrophenyl)-4-phenylbenzenesulfonamide: This compound has a nitro group instead of a chlorine atom in the phenyl ring. It has similar biological activities but may have different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties. The presence of the chlorine atom in the phenyl ring enhances its reactivity and selectivity in certain chemical reactions, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-16-8-10-17(11-9-16)20-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJKUGMLMVFKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.